N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropanecarbonyl group attached to an indolin-5-yl moiety, with a methoxyacetamide group further enhancing its chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide is the HIV-1 fusion protein, glycoprotein 41 (gp41) . Gp41 is a transmembrane protein that plays a crucial role in the fusion of the HIV-1 virus with host cells .
Mode of Action
The compound interacts with the hydrophobic pocket of gp41, inhibiting the formation of a six-helix bundle (6-HB) between the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of the extracellular domain of the gp41 trimer . This disruption of 6-HB formation prevents the fusion process, thereby blocking HIV-1 entry into the target cells .
Biochemical Pathways
The compound’s action affects the pathway of HIV-1 fusion with host cells. By inhibiting gp41, the compound prevents the conformational changes necessary for the virus to enter the host cell . This results in the inhibition of viral replication and the spread of the virus.
Result of Action
The compound’s action results in the inhibition of HIV-1 fusion and viral replication. It has been shown to have selective antiproliferative activity against the MV-4-11 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indolin-5-yl precursor The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and high-efficiency purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: can be compared with other similar compounds, such as:
- N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide
- N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide
- N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide
These compounds share a similar indolin-5-yl core structure but differ in the substituents attached to the nitrogen atom. The unique combination of the cyclopropanecarbonyl and methoxyacetamide groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-4-5-13-11(8-12)6-7-17(13)15(19)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXZMZGGDQXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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